

Application Notes: 4-Chloro-2-nitrophenyl benzoate in Proteomics Research

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Compound of Interest

Compound Name: 4-Chloro-2-nitrophenyl benzoate

Cat. No.: B458939

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A comprehensive search of scientific literature and proteomics-focused resources has yielded no specific, documented applications of **4-Chloro-2-nitrophenyl benzoate** in the field of proteomics research.

While the individual chemical moieties of this compound—a chlorinated nitrophenyl group and a benzoate group—are found in various chemical probes and reagents used in biological and chemical research, the specific combination in "**4-Chloro-2-nitrophenyl benzoate**" does not appear to be a recognized or utilized tool for proteomics analysis.

This lack of documentation suggests that **4-Chloro-2-nitrophenyl benzoate** is not a standard reagent, probe, or chemical modifier employed in common proteomics workflows such as:

- **Activity-Based Protein Profiling (ABPP):** Probes for ABPP typically contain a reactive group to covalently modify active enzyme sites and a reporter tag for detection. **4-Chloro-2-nitrophenyl benzoate** lacks a conventional reactive group for targeting specific enzyme classes and a reporter tag.
- **Chemical Cross-Linking Mass Spectrometry (CX-MS):** Cross-linkers used to study protein-protein interactions are bifunctional, possessing two reactive groups to link proteins in proximity. **4-Chloro-2-nitrophenyl benzoate** is a monofunctional molecule.
- **Protein Derivatization for Mass Spectrometry:** While various reagents are used to modify amino acid side chains to improve ionization or fragmentation in mass spectrometry, there is no evidence to suggest **4-Chloro-2-nitrophenyl benzoate** is used for this purpose.

- **Enrichment of Specific Protein Subsets:** The compound does not possess functionalities typically used for the targeted enrichment of post-translationally modified proteins or other specific protein subsets.

Potential, Yet Undocumented, Reactivity

Theoretically, the ester linkage in **4-Chloro-2-nitrophenyl benzoate** could be susceptible to nucleophilic attack by certain amino acid side chains (e.g., serine, threonine, lysine) under specific pH conditions, leading to acylation of the protein. The nitro and chloro substitutions on the phenyl ring would make the carbonyl carbon of the ester more electrophilic, potentially enhancing its reactivity compared to a simple phenyl benzoate.

However, without any experimental data, the efficiency, specificity, and utility of such a reaction in a complex proteome are unknown. It is plausible that the compound is not reactive enough under physiological conditions or that it reacts indiscriminately with numerous proteins, making it unsuitable as a specific probe.

Conclusion for Researchers

Researchers, scientists, and drug development professionals seeking chemical tools for proteomics research should consider well-established and validated reagents. The current body of scientific literature does not support the use of **4-Chloro-2-nitrophenyl benzoate** for any specific application in proteomics.

For tasks such as identifying enzyme activities, mapping protein interactions, or quantifying protein expression, a wide array of commercially available and literature-validated chemical probes and kits are available. It is recommended to consult resources such as chemical biology journals, proteomics methodology reviews, and supplier catalogs for appropriate tools for your specific research needs.

Due to the absence of any data or protocols in the existing literature, it is not possible to provide quantitative data summaries, experimental protocols, or visualizations related to the application of **4-Chloro-2-nitrophenyl benzoate** in proteomics research.

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